molecular formula C18H31N5O2 B2655583 tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353980-35-4

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No. B2655583
CAS RN: 1353980-35-4
M. Wt: 349.479
InChI Key: NZPRIUHUWPBVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism Of Action

Tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. By inhibiting BTK, tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate blocks the signaling pathways that promote cell growth and inflammation.
Biochemical and Physiological Effects:
tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate has been shown to have a potent inhibitory effect on BTK activity in preclinical models. It has also been shown to reduce the growth of cancer cells and decrease inflammation in autoimmune diseases. tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

Tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate has several advantages for lab experiments, including its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its ability to reduce the growth of cancer cells and inflammation in autoimmune diseases. However, there are also some limitations to using tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate. One direction is to further investigate its safety and efficacy in humans, with the goal of developing it into a clinically approved drug for the treatment of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Additionally, there is a need to develop more potent and selective BTK inhibitors that can overcome the limitations of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate and other currently available inhibitors.

Synthesis Methods

Tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate is synthesized by a multi-step process that involves the reaction of tert-butyl 4-bromopiperidine-1-carboxylate with 6-(diethylamino)pyrimidin-4-amine in the presence of a palladium catalyst. The resulting intermediate is then treated with tert-butyl 4-aminopiperidine-1-carboxylate to yield tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate.

Scientific Research Applications

Tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.

properties

IUPAC Name

tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-6-22(7-2)16-12-15(19-13-20-16)21-14-8-10-23(11-9-14)17(24)25-18(3,4)5/h12-14H,6-11H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPRIUHUWPBVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.